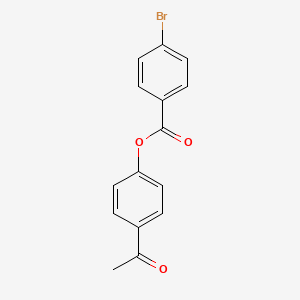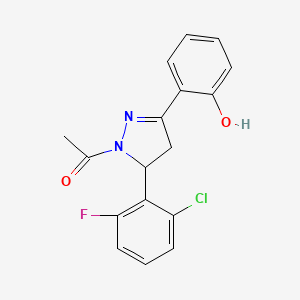
4-ブロモ-5-シクロブチル-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-cyclobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the fourth position and a cyclobutyl group at the fifth position
科学的研究の応用
4-Bromo-5-cyclobutyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific electronic or photophysical properties.
作用機序
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Bromopyrazoles are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that 4-Bromo-5-cyclobutyl-1H-pyrazole could potentially interact with its targets through similar mechanisms.
Result of Action
It is known that bromopyrazoles can inhibit oxidative phosphorylation and atp exchange reactions , suggesting potential cellular effects of 4-Bromo-5-cyclobutyl-1H-pyrazole.
生化学分析
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1,3-diketones with hydrazine derivatives, leading to the formation of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods: Industrial production of 4-Bromo-5-cyclobutyl-1H-pyrazole may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions: 4-Bromo-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
類似化合物との比較
4-Bromopyrazole: Lacks the cyclobutyl group, making it less sterically hindered.
5-Cyclobutyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity and binding properties.
Uniqueness: 4-Bromo-5-cyclobutyl-1H-pyrazole is unique due to the combination of the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its simpler analogs.
特性
IUPAC Name |
4-bromo-5-cyclobutyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYANEUKGQQIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1933649-22-9 |
Source


|
| Record name | 4-bromo-5-cyclobutyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2444234.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2444239.png)
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2444240.png)


![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2444249.png)
![2-(4-chlorophenoxy)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2444250.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)


